(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione

Enantioselective IDO1 inhibition Chiral pharmacology Immuno-oncology

(R)-3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (also known as PF-06840002) is the active enantiomer of the clinical-stage indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor PF-06840003 (EOS200271). It belongs to the pyrrolidine-2,5-dione class of small-molecule immunotherapeutics and is characterized by a unique non-heme-iron binding mode revealed by X-ray crystallography.

Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
Cat. No. B13053226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione
Molecular FormulaC12H9FN2O2
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F
InChIInChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)/t8-/m1/s1
InChIKeyMXKLDYKORJEOPR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione Demands Attention in IDO1-Targeted Procurement


(R)-3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (also known as PF-06840002) is the active enantiomer of the clinical-stage indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor PF-06840003 (EOS200271). It belongs to the pyrrolidine-2,5-dione class of small-molecule immunotherapeutics and is characterized by a unique non-heme-iron binding mode revealed by X-ray crystallography [1]. Unlike the majority of IDO1 inhibitors that coordinate the heme iron, this compound occupies a distinct allosteric pocket, translating into a differentiated selectivity and ADME profile [1]. The compound has advanced to Phase I clinical evaluation in recurrent malignant glioma, providing human pharmacokinetic data that directly informs procurement decisions [2].

Why (R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione Is Not Interchangeable with Other IDO1 Inhibitors


Substituting this compound with another IDO1 inhibitor—whether a racemic mixture, the inactive (S)-enantiomer, or a chemically distinct clinical candidate such as epacadostat—introduces quantifiable risks. The (R)-enantiomer (PF-06840002) exhibits approximately 2-fold greater potency for human IDO1 (IC50 = 0.20 µM) compared to the racemate (IC50 = 0.41 µM) and >50-fold greater potency than the (S)-enantiomer (IC50 >10 µM) [1]. Beyond potency rank-order, the compound's non-heme binding mode fundamentally alters its inhibition kinetics and selectivity fingerprint relative to heme-coordinating inhibitors such as epacadostat, BMS-986205, and navoximod [2]. Its predicted human half-life of 16–19 hours supports once-daily dosing, a significant departure from epacadostat's 2.4–3.9-hour half-life that necessitates twice-daily administration [2][3]. Procurement of an unspecified IDO1 inhibitor—absent enantiomeric and binding-mode specification—can compromise target engagement, pharmacokinetic predictability, and CYP-mediated drug–drug interaction liability.

Quantitative Differentiation Guide for (R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione Against Closest Analogs


Enantiomer-Specific Potency: (R)-Enantiomer vs. Racemate and (S)-Enantiomer in Human IDO1

The (R)-enantiomer (PF-06840002) demonstrates approximately 2-fold greater potency for human IDO1 than the racemate (PF-06840003) and >50-fold greater potency than the (S)-enantiomer (PF-06840001). This difference is maintained across enzymatic, cellular, and whole-blood assays [1]. The (S)-enantiomer is essentially inactive, with an IC50 exceeding 10 µM [1]. This establishes that enantiomeric purity is a non-negotiable quality specification; procurement of racemic material or material with undefined enantiomeric composition will yield lower target engagement at equivalent administered dose.

Enantioselective IDO1 inhibition Chiral pharmacology Immuno-oncology

Binding Mode Differentiation: Non-Heme-Iron Binding vs. Heme-Coordinating IDO1 Inhibitors (Epacadostat, BMS-986205, Navoximod)

X-ray crystallography of PF-06840003 bound to human IDO1 (PDB: 5WHR) reveals that, unlike epacadostat, BMS-986205, and navoximod—all of which coordinate the heme iron through a nitrogen atom—this compound binds entirely outside the heme pocket [1][2]. The pyrrolidine-2,5-dione scaffold engages IDO1 through a high-density hydrogen-bond network distant from the catalytic iron, establishing a novel allosteric inhibition mode [1]. This binding mode confers selectivity for IDO1 over heme-containing off-targets including TDO2 (IC50 >50 µM for human TDO2) and IDO2 (>200 µM), a margin exceeding 100-fold for human TDO2 [2]. In contrast, heme-coordinating inhibitors may exhibit off-target activity against other heme-dependent enzymes, contributing to CYP-mediated drug–drug interactions.

Allosteric IDO1 inhibition Non-heme-binding inhibitor Crystal structure-guided design

Predicted Human Half-Life: PF-06840002 vs. Epacadostat

Human pharmacokinetic prediction for PF-06840003/PF-06840002 yields an elimination half-life of 16–19 hours, supporting once-daily oral dosing [1]. In contrast, the clinical half-life of epacadostat in humans is 2.4–3.9 hours, necessitating twice-daily administration (BID) to maintain target coverage [2]. The approximately 5- to 7-fold longer predicted half-life of the target compound implies sustained IDO1 inhibition over the 24-hour dosing interval, which may improve patient compliance and reduce peak-to-trough variability.

Human PK prediction Once-daily dosing IDO1 inhibitor pharmacokinetics

CYP Inhibition Profile: PF-06840003 vs. Epacadostat (CYP3A4 Liability)

PF-06840003 exhibits very weak inhibition of the major CYP isoforms, with IC50 values exceeding 100 µM for CYP1A2, 2C9, 2D6, and 3A4; the sole moderate interaction is with CYP2C19 (IC50 = 78 µM) . By contrast, epacadostat inhibits CYP3A4 with an IC50 of approximately 28 µM [1], a value that places it within the range of potential clinical drug–drug interactions when co-administered with CYP3A4 substrates (e.g., midazolam, certain tyrosine kinase inhibitors). The lower CYP inhibition liability of PF-06840003/PF-06840002 is mechanistically linked to its non-heme-binding mode, which avoids coordination of the CYP heme iron.

Drug–drug interaction risk CYP inhibition Polypharmacy safety

Ligand Efficiency and Lipophilic Efficiency: PF-06840002 vs. Larger IDO1 Inhibitors

Despite its moderate enzymatic IC50, PF-06840002 achieves a high ligand efficiency (LE = 0.53) and lipophilic ligand efficiency (LipE = 5.1) . These values reflect the compound's low molecular weight (232.21 Da) and favorable polarity, which collectively drive its excellent ADME properties . In contrast, epacadostat (MW = 437.3 Da) and BMS-986205 (MW ≈ 400 Da) are substantially larger, often resulting in lower ligand efficiency and more complex metabolic profiles. High LE and LipE metrics indicate efficient use of molecular mass and lipophilicity for target binding, correlating with better developability and lower attrition risk.

Ligand efficiency metrics Fragment-like properties Lead optimization parameters

High-Impact Application Scenarios for (R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione


Preclinical Immuno-Oncology Studies Requiring Enantiomerically Pure IDO1 Probe

In syngeneic mouse tumor models, enantiomerically pure (R)-PF-06840002 provides unambiguous target engagement data. The inactive (S)-enantiomer (PF-06840001) serves as a built-in negative control, enabling clean interpretation of IDO1-dependent pharmacodynamic effects. The compound reduces intratumoral kynurenine levels by >80% in mice [1]. Procurement of the pure (R)-enantiomer—rather than the racemate—ensures that 100% of administered material is pharmacologically active, eliminating the confounding variable of chiral interconversion in biological matrices [2].

CNS Oncology Programs Leveraging Brain Penetration and Favorable Half-Life

PF-06840002 exhibits measurable brain penetration (unbound brain-to-plasma AUC ratio = 0.20; CSF-to-plasma ratio = 0.49) [3]. Combined with a predicted half-life of 16–19 hours, this profile makes it uniquely suited for glioblastoma and brain metastasis models where sustained CNS IDO1 inhibition is required. The compound has already been evaluated clinically in recurrent malignant glioma [4], providing a translational bridge from preclinical procurement to clinical development.

Combination Therapy Protocols with Immune Checkpoint Inhibitors Minimizing CYP-Mediated DDI Risk

PF-06840003/PF-06840002 is specifically claimed in patents covering combinations with anti-PD1, anti-PD-L1, and anti-4-1BB antibodies for cancer treatment [5]. Its weak CYP inhibition profile (IC50 >100 µM for CYP3A4, 2C9, 2D6) makes it a lower-risk partner for combination regimens that include CYP-metabolized checkpoint inhibitors or supportive care agents, compared to epacadostat (CYP3A4 IC50 ~28 µM) [6]. Procurement of this compound for combination studies directly reduces the confounding factor of pharmacokinetic drug–drug interactions.

Structural Biology and Biophysical Studies of Non-Heme IDO1 Inhibition

The co-crystal structure of PF-06840003 bound to human IDO1 (PDB: 5WHR) at high resolution provides a validated starting point for structure-based drug design and fragment-based screening campaigns [7]. The compound's non-heme-binding mode and high-density hydrogen-bond network (LE = 0.53) make it an ideal reference inhibitor for biophysical assays (SPR, ITC, HDX-MS) aimed at characterizing novel allosteric IDO1 ligands. Procurement of the compound with authenticated enantiopurity ensures that crystallographic and biophysical data are not confounded by racemic mixtures [1].

Quote Request

Request a Quote for (R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.